molecular formula C10H18N2O6 B12525486 N-(tert-Butoxycarbonyl)-3-nitro-L-valine CAS No. 824956-50-5

N-(tert-Butoxycarbonyl)-3-nitro-L-valine

Cat. No.: B12525486
CAS No.: 824956-50-5
M. Wt: 262.26 g/mol
InChI Key: AGCWPGIFXWPEKR-ZCFIWIBFSA-N
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Description

N-(tert-Butoxycarbonyl)-3-nitro-L-valine: is a derivative of the amino acid valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a nitro group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-3-nitro-L-valine exerts its effects involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Properties

CAS No.

824956-50-5

Molecular Formula

C10H18N2O6

Molecular Weight

262.26 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobutanoic acid

InChI

InChI=1S/C10H18N2O6/c1-9(2,3)18-8(15)11-6(7(13)14)10(4,5)12(16)17/h6H,1-5H3,(H,11,15)(H,13,14)/t6-/m1/s1

InChI Key

AGCWPGIFXWPEKR-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)[N+](=O)[O-]

Origin of Product

United States

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